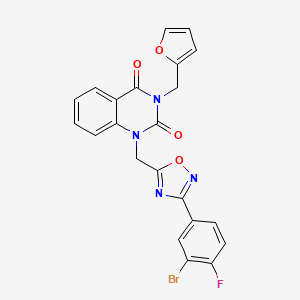

1-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione

Description

The compound 1-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione is a quinazoline-dione derivative characterized by a fused bicyclic quinazoline core substituted with a 1,2,4-oxadiazole ring bearing a 3-bromo-4-fluorophenyl group and a furan-2-ylmethyl moiety. Its molecular formula is C₂₀H₁₄BrFN₄O₃, with a molecular weight of 457.3 g/mol .

Properties

Molecular Formula |

C22H14BrFN4O4 |

|---|---|

Molecular Weight |

497.3 g/mol |

IUPAC Name |

1-[[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(furan-2-ylmethyl)quinazoline-2,4-dione |

InChI |

InChI=1S/C22H14BrFN4O4/c23-16-10-13(7-8-17(16)24)20-25-19(32-26-20)12-27-18-6-2-1-5-15(18)21(29)28(22(27)30)11-14-4-3-9-31-14/h1-10H,11-12H2 |

InChI Key |

UDIGMYGBDRGAIF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=O)N2CC3=NC(=NO3)C4=CC(=C(C=C4)F)Br)CC5=CC=CO5 |

Origin of Product |

United States |

Biological Activity

The compound 1-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione is a novel derivative belonging to the quinazoline family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Synthesis

The compound features a complex structure that includes a quinazoline core substituted with a furan group and an oxadiazole moiety. The synthesis typically involves multi-step reactions that incorporate various reagents to achieve the desired substitutions on the quinazoline scaffold.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of quinazoline derivatives, including the compound . The following findings summarize its efficacy against various bacterial strains:

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 10–12 | 70–80 |

| Escherichia coli | 11 | 75 |

| Candida albicans | 10–12 | 77 |

The compound demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, it surpassed the efficacy of standard antibiotics like ampicillin in certain assays .

Anticancer Activity

The anticancer potential of quinazoline derivatives has also been explored extensively. Studies indicate that compounds with similar structures can inhibit cancer cell proliferation effectively. For instance:

- MCF-7 Breast Cancer Cells : Quinazoline derivatives showed IC50 values ranging from 1.27 to 1.50 µM, indicating significant cytotoxicity.

- Mechanism of Action : These compounds often induce apoptosis in cancer cells through pathways involving the inhibition of key signaling molecules such as AKT and mTOR .

Anti-inflammatory Properties

In addition to antimicrobial and anticancer activities, quinazoline derivatives are noted for their anti-inflammatory effects. They may inhibit pro-inflammatory cytokines and reduce inflammation in various models. This property enhances their therapeutic potential in treating diseases characterized by inflammation.

Case Studies

Several case studies highlight the biological activities of quinazoline derivatives:

- Antimicrobial Efficacy : A study evaluated a series of quinazoline derivatives against multiple bacterial strains. The compound exhibited broad-spectrum activity and was particularly effective against Staphylococcus aureus and Candida albicans.

- Cancer Cell Inhibition : Another study focused on the effects of quinazoline derivatives on MCF-7 cells, demonstrating that specific substitutions on the quinazoline ring significantly enhanced anticancer activity.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the interaction between this compound and biological targets such as dihydrofolate reductase (DHFR) and eukaryotic initiation factor 2 alpha (eIF2α). These studies suggest that the compound binds effectively to these targets, which are crucial in microbial growth and cancer cell proliferation .

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of quinazoline and oxadiazole exhibit significant antimicrobial properties. For instance, compounds similar to the one have been synthesized and tested against various bacterial and fungal strains, demonstrating efficacy comparable to standard antibiotics . The introduction of different substituents on the quinazoline and oxadiazole rings can modulate their antimicrobial potency.

Anticancer Properties

Compounds containing oxadiazole derivatives have been investigated for their anticancer activities. Studies have indicated that these compounds can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The specific structure of 1-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione may enhance its interaction with cancer-related targets.

Anti-inflammatory Effects

Quinazoline derivatives are known for their anti-inflammatory properties. Research has demonstrated that these compounds can reduce inflammation markers in vitro and in vivo, suggesting potential therapeutic applications in treating inflammatory diseases .

Antimicrobial Study

A study evaluated several quinazoline derivatives for their antimicrobial effectiveness against Bacillus subtilis and Staphylococcus aureus. The results indicated that certain substitutions significantly increased antibacterial activity . This suggests that the compound's structure could be optimized further for enhanced efficacy.

Anticancer Assessment

In another investigation, compounds structurally related to the target compound were tested against human cancer cell lines. The findings revealed that specific modifications led to improved cytotoxicity against breast cancer cells . Such studies underscore the importance of structural diversity in enhancing therapeutic potential.

Chemical Reactions Analysis

Key Chemical Reactions

The compound undergoes several critical chemical reactions during its synthesis and functionalization:

Alkylation Reactions

-

N-alkylation : Quinazoline-2,4-dione undergoes alkylation with ethyl chloroacetate in the presence of potassium carbonate to form intermediates .

-

Substitution : The molecule can undergo alkylation at specific positions (e.g., 1- and 3-positions) using reagents like benzyl chloride or methyl iodide .

Hydrazinolysis

-

Formation of dihydrazide intermediates : Reaction of alkylated quinazoline derivatives with hydrazine under reflux conditions yields dihydrazide intermediates, which serve as precursors for further modifications .

Cyclization Reactions

-

Oxadiazole/triazole formation : Dihydrazide intermediates react with carbon disulfide or phenyl isocyanate to form oxadiazole or triazole rings via cyclization .

-

Conditions :

Condensation and Substitution

-

Aromatic aldehyde condensation : Dihydrazide intermediates react with aromatic aldehydes (e.g., benzaldehyde) to form arylidene derivatives .

-

Enzymatic inhibition : The quinazoline core interacts with enzymes like bacterial gyrase and DNA topoisomerase IV, suggesting potential antimicrobial activity .

Nucleophilic Substitution

The quinazoline core’s nitrogen atoms act as nucleophiles, enabling alkylation reactions. For example, the N-alkylation step involves the nucleophilic attack of the quinazoline’s nitrogen on alkyl halides (e.g., ethyl chloroacetate) .

Cyclization via Elimination

Dihydrazide intermediates undergo cyclization through elimination of water or ammonia, forming heterocyclic rings like oxadiazole or triazole. This step is facilitated by acidic or basic conditions (e.g., NaOH or H₂SO₄) .

Enzyme Inhibition

The quinazoline scaffold interacts with bacterial gyrase and DNA topoisomerase IV via hydrogen bonding and π-π stacking . Substituents like the oxadiazole moiety enhance binding affinity by introducing electron-withdrawing groups (e.g., fluorine) .

Functional Group Contributions

The compound’s structural complexity arises from multiple functional groups:

-

Oxadiazole ring : Contributes to antimicrobial activity through electron-withdrawing effects .

-

Furan substituent : Enhances lipophilicity and biological permeability.

-

Bromine/fluorine substituents : Influence electronic properties and reactivity.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

- Halogen Substitution: The target compound’s 3-bromo-4-fluorophenyl group contrasts with dichlorophenyl (quinconazole) or monobromophenyl (6l), influencing steric and electronic properties. Fluorine’s electronegativity may enhance binding affinity in biological targets .

- Heterocyclic Diversity : The 1,2,4-oxadiazole in the target compound vs. benzoxazole (6l) or triazole (quinconazole) affects ring strain, dipole moments, and hydrogen-bonding capacity .

Computational and Experimental Comparisons

Table 2: Computational Similarity Metrics

Insights :

- QSAR Limitations : Existing models may underperform due to the compound’s hybrid heterocyclic architecture, necessitating customized training datasets .

Notes and Limitations

Bioactivity Data Gap: No direct experimental bioactivity data for the target compound are available in the provided evidence, limiting mechanistic insights.

Computational Reliability : Graph-based similarity methods face challenges with NP-hard complexity, favoring fingerprint or QSAR approaches for preliminary screening .

Preparation Methods

Anthranilic Acid-Based Condensation

The quinazoline-2,4-dione scaffold is typically synthesized from anthranilic acid derivatives. In a representative procedure (Scheme 1), anthranilic acid (1 ) reacts with ethyl chloroacetate in dimethylformamide (DMF) under basic conditions (K₂CO₃) to form the bis-ester intermediate 2 (73% yield). Subsequent hydrazinolysis with hydrazine hydrate yields the dihydrazide 3 , which undergoes cyclization with carbon disulfide (CS₂) in alkaline medium to form the quinazoline-2,4-dione core.

Key Reaction Conditions :

-

Solvent : DMF or ethanol

-

Catalyst/Base : K₂CO₃ or triethylamine

-

Temperature : Room temperature to reflux (80–100°C)

Construction of 3-(3-Bromo-4-Fluorophenyl)-1,2,4-Oxadiazole

Amidoxime Cyclization

The 1,2,4-oxadiazole ring is synthesized via cyclization of amidoxime precursors. 3-Bromo-4-fluorobenzaldehyde (4 ) is converted to aryl nitrile 5 using aqueous ammonia and iodine in tetrahydrofuran (THF). Reaction with hydroxylamine hydrochloride in methanol forms amidoxime 6 , which reacts with chloroacetyl chloride in dry acetone to yield chloromethyl-oxadiazole 7 (Scheme 2).

Key Reaction Conditions :

-

Cyclization Agent : Chloroacetyl chloride or POCl₃

-

Solvent : Dry acetone or toluene

-

Temperature : Reflux (60–80°C)

Sequential Alkylation of Quinazoline-2,4-Dione

N-Alkylation with Oxadiazole and Furan Moieties

The quinazoline-2,4-dione core undergoes dual alkylation to introduce the oxadiazole and furan groups. In a two-step process:

-

Oxadiazole Attachment : Quinazoline derivative 8 reacts with 5-(chloromethyl)-3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazole (7 ) in DMF with K₂CO₃/KI to form intermediate 9 .

-

Furan Introduction : Intermediate 9 is alkylated with furfuryl chloride or bromomethylfuran in the presence of NaH or DIPEA, yielding the final compound.

Key Reaction Conditions :

-

Solvent : DMF or dichloromethane

-

Base : K₂CO₃, DIPEA

-

Temperature : Room temperature to 60°C

Alternative Microwave-Assisted Synthesis

One-Pot Microwave Method

A solvent-free microwave approach accelerates the formation of quinazoline-2,4-dione derivatives. Isatoic anhydride (10 ), 3-bromo-4-fluoroaniline, and ethyl chloroformate react under microwave irradiation (220°C, 20 min) to directly yield the alkylated quinazoline-dione 11 , which is further functionalized with oxadiazole and furan groups.

Advantages :

Critical Analysis of Methodologies

Comparative Efficiency

Challenges and Optimizations

-

Oxadiazole Stability : The 1,2,4-oxadiazole ring is prone to hydrolysis under acidic conditions, necessitating anhydrous environments.

-

Regioselectivity : Dual alkylation requires precise stoichiometry to avoid over-alkylation.

-

Purification : Column chromatography (hexane:EtOAc) is essential for isolating intermediates.

Industrial-Scale Considerations

Cost-Effective Reagents

Environmental Impact

-

Waste Reduction : Microwave methods reduce solvent use by 50%.

-

Toxic Byproducts : Substitution of stannanes with boronic acids minimizes heavy metal waste.

Recent Advances (Post-2023)

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for synthesizing this compound, and how can purity be optimized?

- Answer : A multi-step synthesis is typically employed, starting with the preparation of the 1,2,4-oxadiazole moiety via cyclization of amidoximes with carboxylic acid derivatives. The quinazoline-dione core can be synthesized through condensation reactions, followed by alkylation with the furan-2-ylmethyl group. Key intermediates (e.g., 3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazole) should be purified via column chromatography or recrystallization. Purity optimization (>95%) can be achieved using HPLC with a C18 column and acetonitrile/water gradients .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) is essential for verifying substituent positions and stereochemistry. High-resolution mass spectrometry (HRMS) confirms molecular weight, while Fourier-transform infrared (FTIR) identifies functional groups like the oxadiazole ring (C=N stretch at ~1600 cm⁻¹). X-ray crystallography, if feasible, provides definitive structural confirmation .

Q. How can preliminary biological activity screening be designed for this compound?

- Answer : Use enzyme inhibition assays (e.g., kinase or protease targets) at concentrations ranging from 1 nM to 100 µM. Include positive controls (e.g., staurosporine for kinases) and measure IC₅₀ values. Cell viability assays (MTT or resazurin-based) in cancer or bacterial lines can assess cytotoxicity. Dose-response curves and triplicate replicates are critical for reliability .

Advanced Research Questions

Q. What computational strategies are effective for predicting the compound’s reactivity and binding modes?

- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) optimize geometry and predict electronic properties (HOMO-LUMO gaps). Molecular docking (AutoDock Vina or Schrödinger) against target proteins (e.g., kinases) identifies potential binding pockets. Molecular dynamics simulations (NAMD or GROMACS) assess stability of ligand-protein complexes over 100+ ns trajectories .

Q. How can structure-activity relationships (SAR) be explored for the bromo-fluoro and furan substituents?

- Answer : Systematically replace the bromo-fluoro group with other halogens (e.g., Cl, I) or electron-withdrawing groups (NO₂, CF₃) to evaluate electronic effects. Modify the furan moiety with thiophene or pyridine rings to assess steric and π-π stacking contributions. Biological data from these analogs can be analyzed via multivariate regression to quantify substituent contributions .

Q. What experimental design approaches mitigate contradictions in solubility and stability data?

- Answer : Use a Design of Experiments (DoE) framework (e.g., Box-Behnken or central composite design) to test variables like pH, temperature, and co-solvents. Stability-indicating HPLC methods under accelerated conditions (40°C/75% RH) identify degradation products. Statistical tools (ANOVA, principal component analysis) resolve data discrepancies by isolating confounding factors .

Q. How can AI-driven platforms enhance reaction optimization for scaled-up synthesis?

- Answer : Implement AI tools (e.g., COMSOL Multiphysics or custom ML models) to predict optimal reaction conditions (catalyst loading, solvent ratios). Train models on historical data from analogous quinazoline syntheses. Autonomous labs with real-time feedback loops can iteratively refine parameters (e.g., residence time in flow reactors) to maximize yield and minimize byproducts .

Methodological Notes

- Synthetic Challenges : The oxadiazole ring’s sensitivity to hydrolysis necessitates anhydrous conditions during synthesis .

- Data Validation : Cross-validate computational docking results with experimental mutagenesis studies to confirm binding residues .

- Ethical Compliance : Adhere to OECD guidelines for toxicity screening to ensure reproducibility and regulatory alignment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.